molecular formula C13H15N3O B4048399 4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine

4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine

Cat. No.: B4048399
M. Wt: 229.28 g/mol
InChI Key: LSSWQKRHSJWCHZ-UHFFFAOYSA-N
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Description

4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.121512110 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies have explored the reactivity and synthetic applications of compounds structurally related to 4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine. These investigations have led to the development of novel synthetic routes and the discovery of interesting chemical behaviors. For instance, research on the cine-amination of substituted pyrimidines has provided insights into mechanism pathways and product selectivity, offering a foundational understanding for further chemical modifications of similar compounds (Rasmussen et al., 1978).

Heterocyclic Compound Synthesis

The creation of new visnagen and khellin furochromone pyrimidine derivatives has demonstrated significant anti-inflammatory and analgesic activity. This research exemplifies the potential of derivatives of this compound in medicinal chemistry, especially in designing compounds with specific biological activities (Abu‐Hashem & Youssef, 2011).

Antimicrobial and Anticoccidial Properties

The antimicrobial and anticoccidial activities of derivatives have been a subject of interest. By synthesizing and testing various substituted pyrimidines, researchers have been able to identify compounds with promising biological activities, highlighting the therapeutic potential of these molecules in treating infections and diseases (Georgiadis, 1976).

Antiviral Research

The quest for novel antiviral agents has led to the synthesis and evaluation of pyrimidine derivatives as potential inhibitors of viral replication. Some studies have focused on the development of compounds that exhibit selective activity against retroviruses, underscoring the versatility of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).

Molecular Docking and Structure Analysis

Theoretical studies, including density functional theory (DFT) and molecular docking, have been applied to pyrimidine derivatives to understand their interaction with biological targets. Such studies not only elucidate the structural basis for biological activity but also aid in the rational design of more potent and selective therapeutic agents (Aayisha et al., 2019).

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8-6-10(17-3)4-5-11(8)12-7-9(2)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSWQKRHSJWCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.